molecular formula C19H14Cl2FN3O2S B2875772 N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105236-44-9

N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2875772
M. Wt: 438.3
InChI Key: ZNEWICNQPVFPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O2S and its molecular weight is 438.3. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical and Thermochemical Properties

  • Compounds similar to N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been studied for their photochemical and thermochemical properties. They are found to have potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and free energy of electron injection for use in photovoltaic cells (Mary et al., 2020).

Antimicrobial and Antibacterial Activity

  • Various analogs have demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. QSAR studies indicate that structural and physicochemical parameters play a significant role in their effectiveness (Desai et al., 2008).

Antitumor Properties

  • Some derivatives have shown promising in vitro antitumor activity, with particular efficacy against lung, CNS, and breast cancer cells. They exhibit growth inhibitory concentrations comparable to standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).

Anticonvulsant Potential

  • Studies on novel derivatives suggest potential anticonvulsant properties. The interaction with Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme indicates moderate anticonvulsant activity in models of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Anti-inflammatory and Analgesic Activities

  • Some derivatives demonstrate significant anti-inflammatory and analgesic activities, with lower ulcerogenic activity and higher ALD50 values compared to other derivatives. Compounds with smaller electron-withdrawing groups in the aryl ring showed enhanced activity (Alam et al., 2010).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O2S/c20-15-6-5-13(7-16(15)21)23-17(26)8-14-9-18(27)25-19(24-14)28-10-11-1-3-12(22)4-2-11/h1-7,9H,8,10H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWICNQPVFPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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